

Assessing the Genotoxicity of 8-Demethyl Ivabradine: A Comparative Guide

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Compound of Interest

Compound Name: 8-Demethyl Ivabradine

Cat. No.: B584899

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxic potential of **8-Demethyl Ivabradine**, a metabolite of Ivabradine. Due to the limited availability of direct experimental data on the genotoxicity of **8-Demethyl Ivabradine** in the public domain, this guide focuses on a comparative analysis with the parent drug, Ivabradine, and outlines a robust framework for in silico genotoxicity prediction.

Executive Summary

Direct experimental genotoxicity data for **8-Demethyl Ivabradine** is not readily available in published literature. Therefore, this guide presents a comparative analysis based on the known genotoxic profile of the parent compound, Ivabradine, and establishes a recommended workflow for assessing the genotoxicity of **8-Demethyl Ivabradine** using validated in silico predictive models.

Ivabradine, the parent drug, has been evaluated for genotoxicity. It demonstrated weak in vitro genotoxic responses at very high concentrations but was found to be non-genotoxic in a battery of in vivo assays, including the mouse micronucleus test, a rat chromosomal aberration test, and a rat liver unscheduled DNA synthesis (UDS) assay. Based on these findings, Ivabradine is considered unlikely to pose a genotoxic risk to humans.

In the absence of experimental data for **8-Demethyl Ivabradine**, an in silico assessment is the recommended approach. This involves the use of two complementary (Q)SAR models—one

expert rule-based and one statistical-based—to predict the outcome of a bacterial reverse mutation (Ames) test, a key indicator of mutagenic potential.

This guide provides detailed experimental protocols for standard genotoxicity assays as a reference for potential future laboratory testing.

Genotoxicity Profile of Ivabradine (Parent Compound)

A comprehensive assessment of Ivabradine's genotoxicity has been conducted as part of its regulatory evaluation. The key findings are summarized below.

Assay Type	Test System	Results
In Vitro Assays		
Bacterial Reverse Mutation (Ames)	Salmonella typhimurium & Escherichia coli	Weakly positive at high concentrations in some strains.
Chromosomal Aberration	Cultured mammalian cells	Positive at high concentrations.
In Vivo Assays		
Micronucleus Test	Mouse bone marrow	Negative at dosages up to 464 mg/kg.
Chromosomal Aberration	Rat	Negative at plasma exposures over 100-fold the human C _{max} at the maximum recommended human dose (MRHD).
Unscheduled DNA Synthesis (UDS)	Rat liver	Negative.

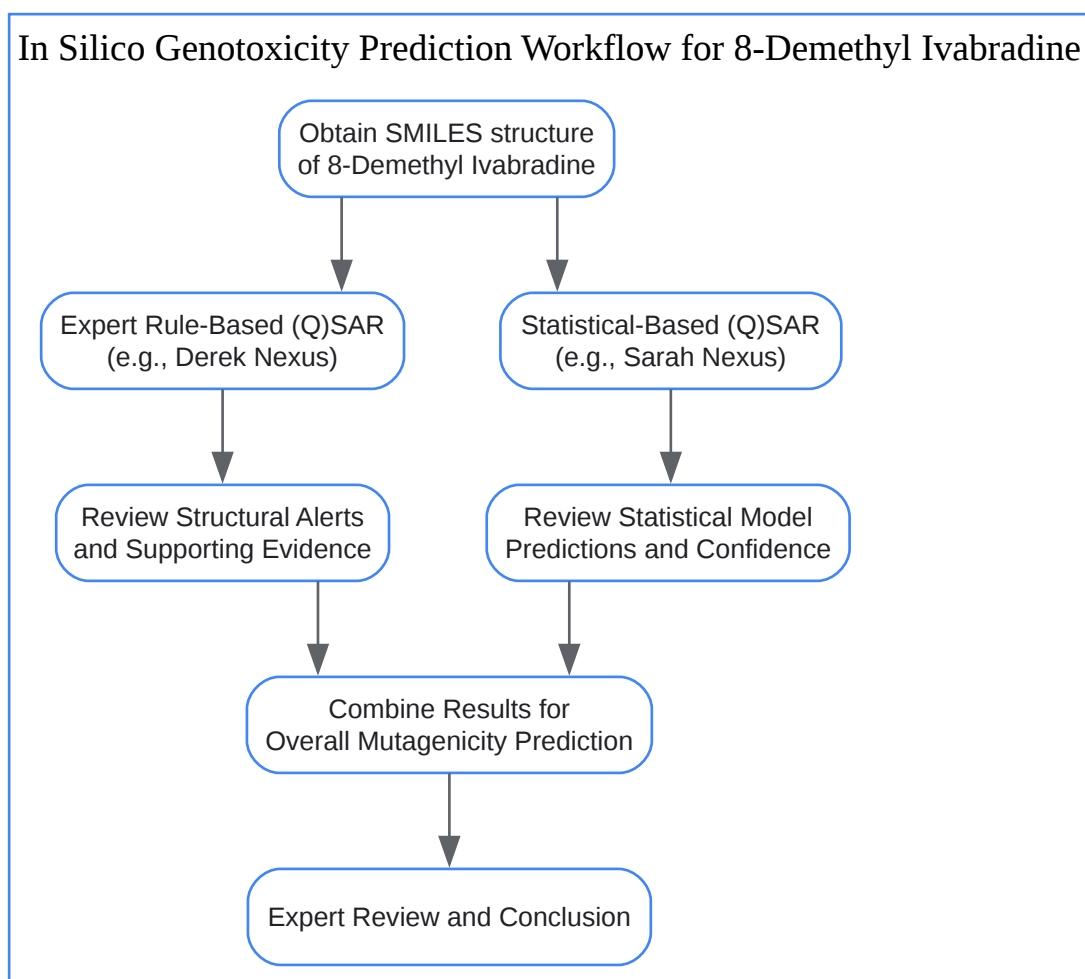
Conclusion: The weak in vitro positive findings for Ivabradine were observed at concentrations approximately 15,000-fold higher than human therapeutic plasma levels and were not confirmed in in vivo studies. Therefore, Ivabradine is not considered to pose a genotoxic risk.

In Silico Genotoxicity Assessment of 8-Demethyl Ivabradine

In the absence of experimental data, the genotoxicity of **8-Demethyl Ivabradine** can be assessed using computational toxicology methods. This approach is recognized by regulatory agencies for the evaluation of impurities and metabolites. A study on the degradation products of Ivabradine utilized in silico methods to predict their toxicological properties, including mutagenicity (Ames test)[1][2][3][4].

Proposed In Silico Workflow

A robust in silico assessment should follow the principles outlined in the ICH M7 guideline, which recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.



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In Silico Genotoxicity Prediction Workflow

Popular and well-validated software for this purpose include Derek Nexus (expert rule-based) and Sarah Nexus (statistical-based)[5][6][7][8].

Table of In Silico Prediction Tools:

Methodology	Example Software	Prediction Basis
Expert Rule-Based	Derek Nexus	Based on a knowledge base of structural alerts and toxicophores known to be associated with genotoxicity[5][7].
Statistical-Based	Sarah Nexus	Utilizes statistical models derived from large datasets of experimental results to predict mutagenicity[6].

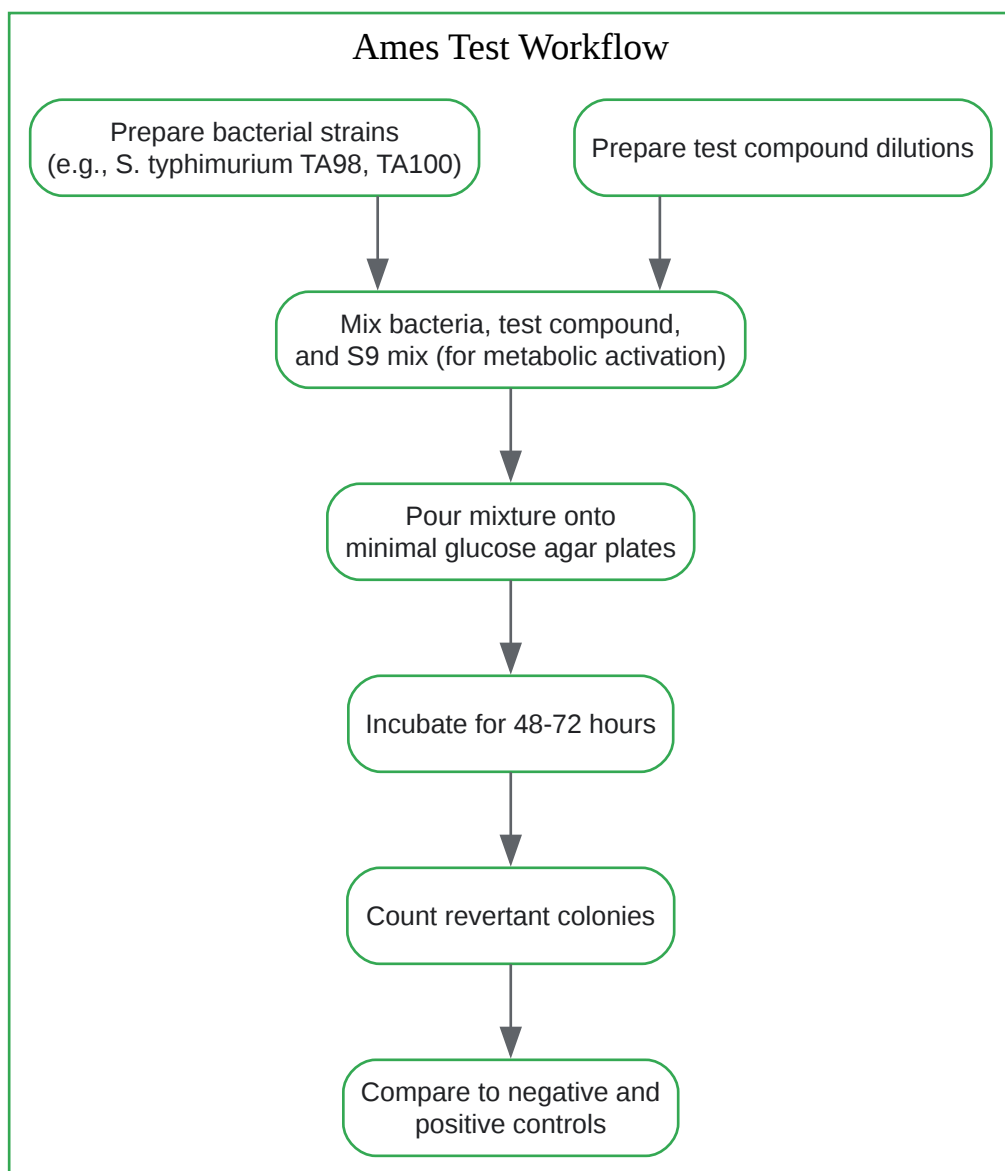
The output of these models will predict the likelihood of a positive result in a bacterial reverse mutation (Ames) test. This predictive assessment provides a strong indication of the mutagenic potential of **8-Demethyl Ivabradine** and can guide decisions on the necessity for further experimental testing.

Experimental Protocols for Genotoxicity Assays

Should experimental testing be deemed necessary, the following standard assays are recommended.

Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the ability of a substance to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli*.



In Vitro Micronucleus Test Workflow

Culture mammalian cells
(e.g., CHO, human lymphocytes)



Expose cells to test compound
with and without S9 mix



Add cytochalasin B to
block cytokinesis



Harvest and stain cells

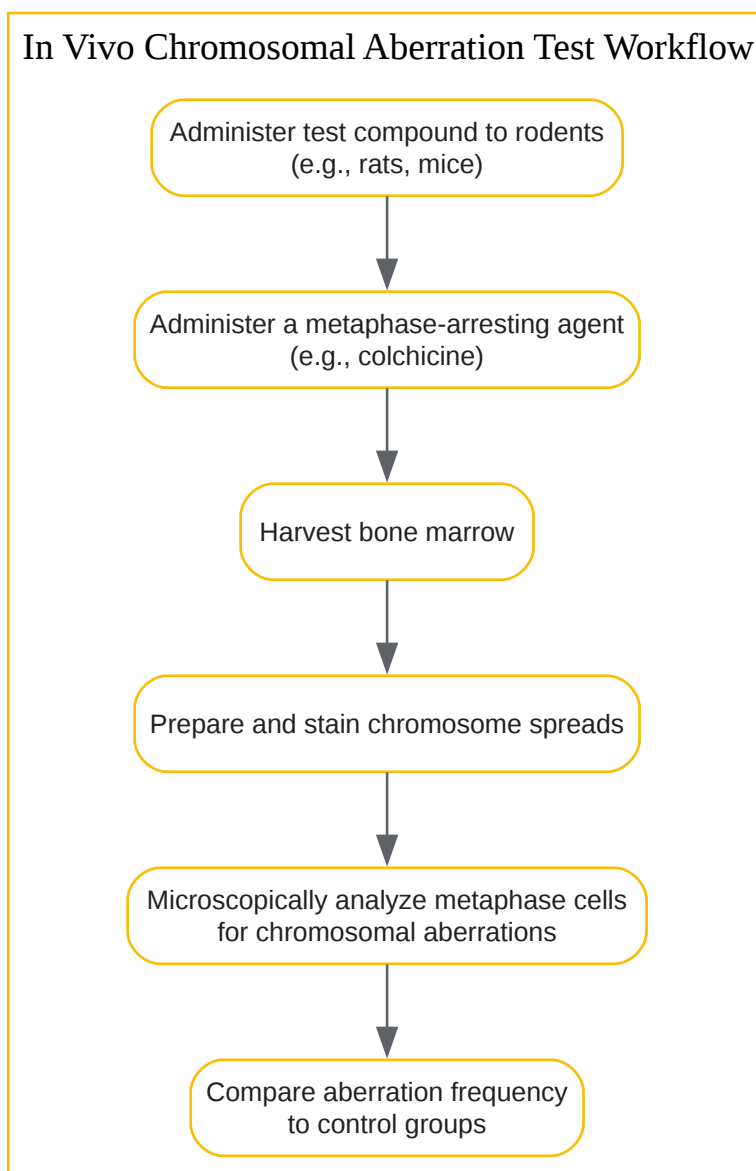


Score micronuclei in
binucleated cells



Analyze for dose-dependent increase

In Vivo Chromosomal Aberration Test Workflow



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